1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride
Description
1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride is a cyclohexane-based carboxamide derivative with a cyclopentyl substituent on the amide nitrogen. Such compounds are often synthesized via coupling reactions involving carboxymethyl intermediates and amines, followed by purification via preparative HPLC . The cyclohexane backbone provides conformational rigidity, while the cyclopentyl group may influence lipophilicity and steric interactions in biological systems.
Properties
Molecular Formula |
C12H23ClN2O |
|---|---|
Molecular Weight |
246.78 g/mol |
IUPAC Name |
1-amino-N-cyclopentylcyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H22N2O.ClH/c13-12(8-4-1-5-9-12)11(15)14-10-6-2-3-7-10;/h10H,1-9,13H2,(H,14,15);1H |
InChI Key |
TWINFLHJMFOMDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2CCCC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride typically involves the amidation of carboxylic acid substrates. This process can be catalytic or non-catalytic, depending on the desired reaction conditions . The amidation reaction involves the activation of the carboxylic acid group, which is then reacted with an amine to form the amide bond. Common reagents used in this process include N-methyl imidazole-methane sulfonyl chloride (MeIm-MsCl) and other coupling agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride with analogous compounds, focusing on molecular properties, synthesis yields, and structural features. Data is compiled from synthesis protocols, catalogs, and patents in the provided evidence.
*Inferred molecular formula and weight based on structural analogs.
Key Findings:
- Structural Impact on Synthesis : Yields for carboxamide derivatives vary significantly (45–76%) depending on the amine coupling partner and purification methods. Bulkier amines (e.g., adamantyl derivatives) often result in lower yields due to steric challenges .
- Bioactivity Considerations: Cyclopentyl and cyclohexane groups enhance rigidity, which is critical for receptor binding in CNS-targeting drugs. For example, chlorphenoxamine hydrochloride (a structurally related amine) leverages its cyclohexane core for antihistaminic activity .
Biological Activity
1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C_{12}H_{20}N_{2}O \cdot HCl
- Molecular Weight: Approximately 232.76 g/mol
This compound primarily acts as a modulator of various biological pathways. Its activity is linked to the inhibition of specific enzymes and receptors involved in cellular signaling processes.
Key Mechanisms:
- EGFR Inhibition: Preliminary studies indicate that this compound may exhibit inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), which is implicated in various cancers. The inhibition of EGFR can lead to reduced tumor growth and proliferation in certain cancer cell lines .
- Neuroprotective Effects: Research suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems, although detailed mechanisms remain to be fully elucidated .
Pharmacological Effects
The biological activity of this compound has been evaluated in several preclinical studies.
Table 1: Summary of Pharmacological Effects
Case Studies
Several studies have investigated the biological activity of this compound, providing insights into its therapeutic potential.
- In Vivo Tumor Studies
- Neuroprotective Studies
- Inflammation Models
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
